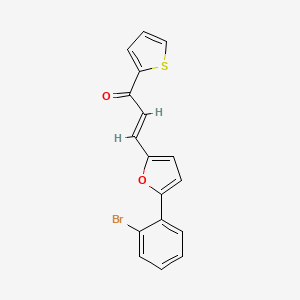

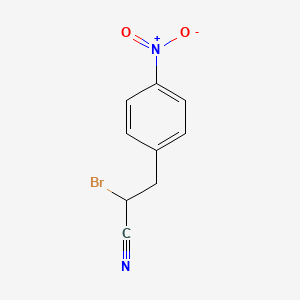

3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-naphthol, which is an important starting material in various organic transformations due to its low cost, ease of handling, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis

In the naphthalene ring, the C−H stretching vibrations occur in the range of 3100−3000 cm‑1 . This suggests that the compound may undergo various chemical reactions involving these bonds.Scientific Research Applications

Antimicrobial Properties : Naphthalen-1-yl-acetic acid derivatives have been synthesized and tested for antimicrobial activities. Studies indicate that compounds with specific substituents, such as o-bromo, methoxy, and hydroxy, exhibit notable antibacterial and antifungal activities (Narang et al., 2013).

Cognitive Enhancing Agents : Derivatives of naphthalene have been explored for their potential as cognitive enhancing agents. This includes research into compounds with antiamnestic and antihypoxic activities, which are evaluated by their ability to reverse amnesia and protect against hypoxia (Ono et al., 1995).

Antibacterial Activity : Studies on molecules like N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide have demonstrated good antibacterial activity. These findings are significant for the development of new antibacterial agents (Cai Zhi, 2010).

Synthesis of Bioactive Compounds : Research on the synthesis of mono- and difluoronaphthoic acids highlights the importance of aryl carboxamides, a group to which 3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide belongs, in the creation of biologically active compounds (Tagat et al., 2002).

Dioxin Formation Studies : Investigations into the pyrolytic thermal degradation of brominated hydrocarbons like 2-bromophenol, which is structurally related to the compound , provide insights into the potential formation of hazardous combustion byproducts, including brominated dioxins (Evans & Dellinger, 2003).

Fluorescence Applications : The development of fluorescent derivatising reagents using compounds like 3-(Naphthalen-1-ylamino)propanoic acid, structurally similar to the compound , demonstrates potential applications in bioanalytical chemistry for detecting and analyzing amino acids (Frade et al., 2007).

Colorimetric Sensing : Research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally related, shows potential in colorimetric sensing of anions such as fluoride, highlighting applications in chemical detection and analysis (Younes et al., 2020).

Future Directions

properties

IUPAC Name |

3-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-15-8-3-7-14(11-15)19(23)21-12-18(22)17-10-4-6-13-5-1-2-9-16(13)17/h1-11,18,22H,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAWXYXCOWNGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CC=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)

![Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate](/img/structure/B2693753.png)

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)

![Tert-butyl 3-[4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2693758.png)

![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)

![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)

![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)

![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)